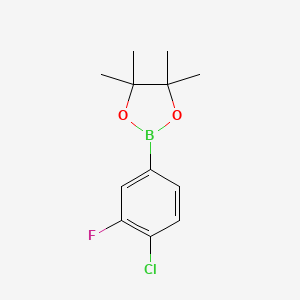

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a dioxaborolane core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a substituted phenyl ring bearing chloro (Cl) and fluoro (F) groups at the 4- and 3-positions, respectively. This compound belongs to the arylboronate ester class, widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and drug discovery. Its synthesis typically involves borylation of halogenated aryl precursors via transition-metal-catalyzed C–H activation or Miyaura borylation .

Properties

IUPAC Name |

2-(4-chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BClFO2/c1-11(2)12(3,4)17-13(16-11)8-5-6-9(14)10(15)7-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZYKURDYQAGGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds such as 4-chloro-3-fluorophenylboronic acid have been used in the synthesis of molecules with high anti-thrombolytic activity.

Mode of Action

Boronic acids and their derivatives are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which could potentially alter their function.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, enzyme inhibition, and cell adhesion.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. .

Biological Activity

2-(4-Chloro-3-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 627525-83-1) is a boron-containing compound with significant potential in medicinal chemistry. Its unique structure incorporates a dioxaborolane core, which is known for its reactivity and ability to form stable complexes with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C12H15BClF O2

- Molecular Weight: 256.51 g/mol

- Purity: Typically around 95% to 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors within the body. Notably:

- Inhibition of Kinases: The compound has shown potential as an inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a critical role in cellular signaling pathways associated with neurodegenerative diseases .

- Antioxidant Properties: Preliminary studies suggest that it may exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress in cells .

Case Studies and Research Findings

Recent investigations into the biological effects of this compound have yielded promising results:

- DYRK1A Inhibition Studies:

- Anti-inflammatory Effects:

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Phenyl Derivatives

Table 1: Comparison of Halogenated Analogues

Key Findings :

- Electron-withdrawing effects: The 4-Cl and 3-F groups in the target compound enhance electrophilicity at the boron center, improving reactivity in cross-coupling reactions compared to non-halogenated analogues .

- Steric effects : Compounds with bulky substituents (e.g., 5-CH₃ in ) exhibit reduced reaction rates in Suzuki couplings due to steric hindrance.

Methoxy- and Hydroxymethyl-Substituted Analogues

Table 2: Oxygen-Functionalized Derivatives

Key Findings :

Heteroaromatic and Cyclic Substituents

Table 3: Non-Phenyl Analogues

Key Findings :

Isomeric and Steric Variants

Table 4: Positional Isomers and Steric Variants

Q & A

Q. How do solvent effects modulate boron-leaving group interactions in nucleophilic substitution?

- Methodology : Polar aprotic solvents (e.g., DMF) stabilize transition states via dipole interactions, accelerating substitution. Use linear free-energy relationships (LFERs) with Kamlet-Taft parameters to correlate solvent polarity (π*) with rate constants. Confirm via ¹⁸O isotopic labeling in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.